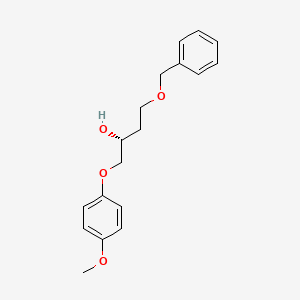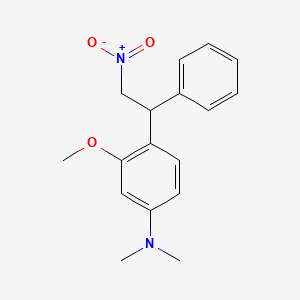![molecular formula C24H24Si B14211872 Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane CAS No. 778649-19-7](/img/structure/B14211872.png)
Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane is a complex organosilicon compound characterized by its unique structure, which includes an anthracene moiety and ethynyl groups attached to a silicon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane typically involves the coupling of 5-ethynylanthracene with triethylsilane. This reaction can be facilitated by using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which is known for forming carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne . The reaction conditions often include a base, such as triethylamine, and a solvent like tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of triethylsilane derivatives.
Substitution: Formation of various substituted anthracene derivatives.
科学的研究の応用
Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecular architectures.
Biology: Potential use in the development of fluorescent probes for biological imaging due to the anthracene moiety.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
作用機序
The mechanism of action of Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane involves its interaction with molecular targets through its ethynyl and anthracene groups. The ethynyl groups can participate in π-π interactions and conjugation, while the anthracene moiety can engage in photophysical processes, such as fluorescence. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
類似化合物との比較
Similar Compounds
Triethylsilane: A simpler organosilicon compound used as a reducing agent in organic synthesis.
Ethynylsilane: Contains ethynyl groups attached to silicon, used in various coupling reactions.
Anthracene Derivatives: Compounds containing the anthracene moiety, used in photochemistry and materials science.
Uniqueness
Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane is unique due to the combination of its ethynyl and anthracene groups, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and optical characteristics .
特性
CAS番号 |
778649-19-7 |
|---|---|
分子式 |
C24H24Si |
分子量 |
340.5 g/mol |
IUPAC名 |
triethyl-[2-(5-ethynylanthracen-1-yl)ethynyl]silane |
InChI |
InChI=1S/C24H24Si/c1-5-19-11-9-13-21-18-24-20(12-10-14-22(24)17-23(19)21)15-16-25(6-2,7-3)8-4/h1,9-14,17-18H,6-8H2,2-4H3 |
InChIキー |
UDBDQHFEIDGIHY-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C#CC1=CC=CC2=CC3=C(C=CC=C3C#C)C=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



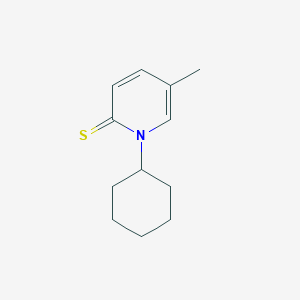
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
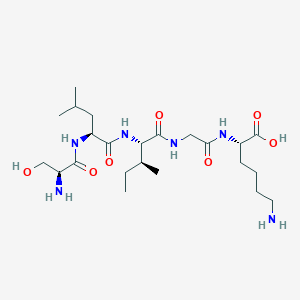
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)

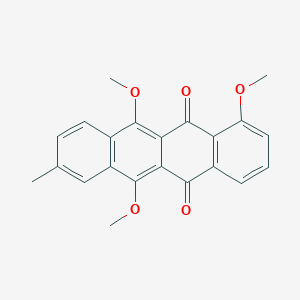
![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)
![[1,2]Oxazolo[3,4-e][2,1]benzoxazole](/img/structure/B14211840.png)

